4-(2,4-Dibromophenoxy)aniline

Description

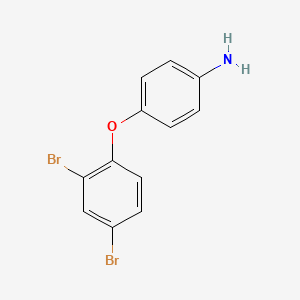

4-(2,4-Dibromophenoxy)aniline is a halogenated aromatic amine characterized by a central aniline group substituted with a 2,4-dibromophenoxy moiety. The compound’s structure combines electron-withdrawing bromine atoms on the phenoxy ring with the electron-donating amino group, creating unique electronic and steric properties.

Properties

Molecular Formula |

C12H9Br2NO |

|---|---|

Molecular Weight |

343.01 g/mol |

IUPAC Name |

4-(2,4-dibromophenoxy)aniline |

InChI |

InChI=1S/C12H9Br2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |

InChI Key |

WJQKXOPJPUQOLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dibromophenoxy)aniline typically involves the reaction of 2,4-dibromophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dibromophenoxy)aniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the 2,4-dibromophenoxy group can be substituted by nucleophiles.

Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted aniline derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

4-(2,4-Dibromophenoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules and enzymes.

Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,4-Dibromophenoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Phenoxy Aniline Derivatives

4-(2,4-Dichlorophenoxy)aniline

- Structure: Chlorine replaces bromine at the 2- and 4-positions of the phenoxy group.

- Molecular Weight : ~272.5 g/mol (estimated).

- Key Differences :

- Electronegativity and Size : Chlorine (3.0 Pauling, 0.99 Å) vs. bromine (2.8 Pauling, 1.14 Å) leads to reduced steric bulk and weaker electron-withdrawing effects.

- Reactivity : Chlorinated analogs are typically less reactive in nucleophilic aromatic substitution compared to brominated derivatives due to weaker C–X bond polarization .

- Commercial Availability : Widely available as an intermediate for pharmaceuticals and agrochemicals, emphasizing its industrial relevance .

4-(2-Fluorophenoxy)aniline

- Structure: Fluorine replaces bromine at the 2-position of the phenoxy group.

- Molecular Weight : ~217.2 g/mol (CAS 305801-12-1).

- Biological Activity: Fluorinated analogs are common in drug design due to improved metabolic stability and bioavailability, though specific data for this compound are lacking .

2-((2,4-Dibromophenoxy)methyl)oxirane

- Structure: Contains a 2,4-dibromophenoxy group linked to an oxirane (epoxide) ring.

Brominated Diphenylamine Derivatives

4-Bromo-N-(4-bromophenyl)aniline

- Molecular Weight : 344.0 g/mol.

- Key Differences: Conformational Flexibility: The dihedral angle between phenyl rings is 47.32°, influenced by Br···Br contacts (3.568 Å), which are absent in ether-linked analogs. Applications: Used in flame retardants and as a precursor for metal ligands. The absence of an ether oxygen reduces hydrogen-bonding capacity compared to 4-(2,4-Dibromophenoxy)aniline .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Physical Properties | Biological Activity Highlights |

|---|---|---|---|---|

| This compound | ~343.9 | 2,4-Br | High lipophilicity (logP ~4.5 estimated) | Potential antiproliferative activity |

| 4-(2,4-Dichlorophenoxy)aniline | ~272.5 | 2,4-Cl | Moderate logP (~3.8) | Intermediate in synthesis |

| 4-Bromo-N-(4-bromophenyl)aniline | 344.0 | 4-Br (both rings) | Dihedral angle: 47.32°; Br···Br contacts | Flame retardant applications |

| Moloka’iamine | ~368.8 | 2,6-Br | Melting point: Not reported | Antimigratory activity (IC50: 30 μM) |

Key Research Findings

- Substituent Effects : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and molecular stacking, critical in crystal engineering (e.g., Br···Br contacts in 4-Bromo-N-(4-bromophenyl)aniline) .

- Biological Relevance: Dibromophenoxy groups demonstrate superior antimigratory activity compared to chloro or indole-based analogs, highlighting the importance of halogen choice in drug design .

- Synthetic Flexibility: Phenoxy-aniline derivatives are versatile intermediates; brominated versions may enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) for functional material synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.